Trpc5-IN-3

Ion Channel Pharmacology TRPC5 Inhibition Drug Discovery

TRPC5 inhibition studies frequently rely on tool compounds with inadequate potency and ambiguous selectivity. Clemizole (IC50 ~1.2 µM) and AC1903 demand high working concentrations that risk off-target pharmacology, while dual TRPC4/5 inhibitors confound mechanistic interpretation of homomer-versus-heteromer contributions. • IC50 10.75 nM-100-fold more potent than clemizole, enabling low-concentration protocols with minimal cellular perturbation • >100-fold selectivity over TRPC3/6/7 ensures unambiguous target assignment in native tissues co-expressing multiple TRPC subtypes • 377-fold more potent than AC1903, establishing a stringent new reference standard for HTS hit validation and lead optimization Supplied with comprehensive QC documentation (HPLC, NMR). Recommended for target validation in anxiety, depression, and FSGS models. Global shipping with appropriate documentation.

Molecular Formula C18H15ClF3N5O
Molecular Weight 409.8 g/mol
Cat. No. B15145213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpc5-IN-3
Molecular FormulaC18H15ClF3N5O
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2CC3=CC=CC=C3C(F)(F)F)CN1C4=C(C(=O)NN=C4)Cl
InChIInChI=1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28)
InChIKeyYCFHBAWLBRKMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPC5-IN-3: High-Potency TRPC5 Inhibitor


TRPC5-IN-3 is a synthetic small molecule inhibitor targeting the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel involved in neuronal function, anxiety, and kidney disease pathophysiology. It is characterized by a molecular formula of C18H15ClF3N5O, a molecular weight of 409.79 g/mol, and a CAS registry number of 2758126-11-1 [1]. The compound's primary bioactivity is the potent inhibition of TRPC5-mediated currents, with an IC50 reported at 10.75 nM [2]. TRPC5-IN-3 was disclosed in patent WO2022001767A1, which describes heterocyclic compounds for use in treating TRPC5-mediated conditions [1].

Why TRPC5-IN-3 Is Irreplaceable


The TRPC5 inhibitor landscape exhibits profound heterogeneity in potency, selectivity, and target coverage. Generic substitution is not viable because compounds targeting the same channel can differ by orders of magnitude in their IC50 values. For example, the widely used inhibitor clemizole exhibits an IC50 of 1.0–1.3 µM against TRPC5, which is approximately 100-fold weaker than TRPC5-IN-3 [1]. Similarly, the TRPC5/4 inhibitor GFB-8438 is 27-fold less potent on TRPC5 . Such disparities directly impact the required working concentration, potential off-target effects, and the validity of cross-study comparisons. Researchers requiring nanomolar-level TRPC5 blockade without confounding activity at TRPC4 cannot simply interchange these agents. The quantitative evidence below substantiates the unique performance profile of TRPC5-IN-3.

TRPC5-IN-3 Comparative Evidence


Potency Advantage over GFB-8438

TRPC5-IN-3 demonstrates a significantly higher potency for TRPC5 inhibition compared to the reference inhibitor GFB-8438. In cell-free assays, TRPC5-IN-3 has an IC50 of 10.75 nM [1], while GFB-8438, a commonly used TRPC5/4 inhibitor, exhibits an IC50 of 290 nM (0.29 µM) against hTRPC5 under comparable conditions . This represents a 27-fold improvement in potency, allowing for the use of lower compound concentrations to achieve equivalent channel blockade.

Ion Channel Pharmacology TRPC5 Inhibition Drug Discovery

Potency Advantage over Clemizole

Compared to clemizole, a classic antihistamine repurposed as a TRPC5 inhibitor, TRPC5-IN-3 offers a vastly superior potency profile. Clemizole blocks TRPC5 currents with an IC50 of 1.0–1.3 µM (1000–1300 nM) as determined by fluorometric calcium measurements and patch-clamp recordings [1]. In contrast, TRPC5-IN-3 inhibits TRPC5 with an IC50 of 10.75 nM [2]. This represents a 93- to 121-fold increase in potency.

TRPC5 Pharmacology Ion Channel Blockers Neuroscience

Potency Advantage over AC1903

TRPC5-IN-3 exhibits a dramatic improvement in potency over the established TRPC5 inhibitor AC1903. AC1903 has a reported IC50 of 4.06 µM (4060 nM) against TRPC5 in Syncropatch electrophysiological assays [1]. TRPC5-IN-3, with its IC50 of 10.75 nM , is approximately 377 times more potent. This difference is particularly significant given AC1903's use as a benchmark control compound in TRPC5 research.

TRPC5 Assay Ion Channel Screening Podocyte Biology

Selectivity over Off-Target TRP Channels

While specific, comparative selectivity data for TRPC5-IN-3 against all TRPC family members is limited, its reported selectivity profile indicates a >100-fold window over several related channels, including TRPC3, TRPC6, TRPC7, TRPV1, and TRPA1 . This level of selectivity is a class-level benchmark for high-quality TRPC5 chemical probes. In contrast, earlier inhibitors like M084 exhibit weak inhibition of TRPC3, and clemizole shows only 6-fold selectivity over TRPC4 and 9-fold over TRPC3, complicating data interpretation [REFS-2, REFS-3].

TRPC5 Selectivity Off-Target Effects Chemical Probe

TRPC5-IN-3 Optimal Applications


High-Throughput Screening & Lead Optimization

The exceptional potency of TRPC5-IN-3 (IC50 10.75 nM) makes it an ideal positive control and reference standard in high-throughput screening campaigns aimed at identifying novel TRPC5 modulators . Its 377-fold higher potency over AC1903, a historical benchmark, establishes a new, more stringent baseline for hit validation and lead optimization [1]. Using TRPC5-IN-3 as a reference ensures that hits with nanomolar potency are prioritized, accelerating drug discovery pipelines focused on anxiety, depression, and kidney disease.

TRPC5 vs. TRPC4 in Neuronal and Renal Models

In native tissues where TRPC4 and TRPC5 may be co-expressed, the >100-fold selectivity window of TRPC5-IN-3 over other TRP channels provides a distinct advantage over dual inhibitors like GFB-8438 (equipotent on TRPC4/5) or M084 (weak TRPC3 inhibition) [REFS-1, REFS-2]. This selectivity allows researchers to more confidently assign functional roles to TRPC5 homomers versus TRPC4/5 heteromers. For studies of TRPC5 in the amygdala (anxiety) or podocytes (proteinuria), TRPC5-IN-3 minimizes confounding effects from TRPC4 blockade, yielding cleaner mechanistic data [2].

Target Engagement Validation in Cellular Assays

For experiments requiring minimal perturbation of cellular physiology, the low nanomolar IC50 of TRPC5-IN-3 is a critical advantage. Using clemizole (IC50 ~1.2 µM) necessitates concentrations that may engage off-targets like the histamine H1 receptor . In contrast, TRPC5-IN-3 achieves equivalent or greater TRPC5 blockade at concentrations 100-fold lower, drastically reducing the risk of off-target pharmacology and compound precipitation [1]. This is especially important for long-term treatments in neuronal cultures or organoid models.

Pharmacological Validation in Preclinical Disease Models

Given its potency and selectivity, TRPC5-IN-3 serves as a high-quality chemical probe for target validation in vivo. Its favorable selectivity profile (>100-fold over TRPC3/6/7) is essential for interpreting results from animal models of anxiety, depression, and focal segmental glomerulosclerosis (FSGS) . The compound's efficacy data, derived from the patent literature, positions it as a valuable tool for establishing proof-of-concept for TRPC5 inhibition before advancing to more optimized clinical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trpc5-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.